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Drug Profile and Mechanism of Action

Acalisib is a second-generation, selective oral inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) [1].

The PI3Kδ isoform plays a critical role in B-cell activation, proliferation, and survival, and its pathway is

hyperactive in many B-cell malignancies [2].

The high selectivity of acalisib was confirmed in a human basophil activation assay, where it suppressed

IgE receptor I PI3Kδ-mediated CD63 expression with an EC50 of 14 nM. The compound was highly

selective for PI3Kδ (IC50 12.7 nM) compared to other PI3K class I isoforms, and no binding to other kinases

was observed at a concentration of 10 µM [1].

The following diagram illustrates the proposed mechanism of action of acalisib in targeting the PI3Kδ

pathway in B-cells.
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Clinical Trial Design & Methodology

The key details of the phase 1b study (NCT01705847) are as follows [1]:

Study Design: Open-label, dose escalation and expansion.
Population: Adults with relapsed/refractory lymphoid malignancies (CLL, NHL, HL) with measurable

lymphadenopathy who required therapy. Patients had a median of 3 prior therapies.
Dosing: Utilized a 3 + 3 design. Acalisib was administered orally at 50, 100, 200, and 400 mg twice

daily.
Primary Endpoint: Evaluation of the maximum tolerated dose (MTD).

Secondary Endpoints: Characterization of dose-limiting toxicities (DLTs), efficacy (per standard
response criteria), and overall safety profile.

Treatment Duration: Patients received treatment until disease progression or unacceptable toxicity.
The median treatment duration was 5.8 months.

Pharmacokinetic (PK) Analysis: Plasma samples were collected at predefined time points and
analyzed using a validated liquid chromatography–tandem mass spectrometry assay. A non-

compartmental PK approach was used to analyze concentration-time data.
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Efficacy and Safety Data Summary

The final data cutoff was August 17, 2016, with a median follow-up of 6 months. A total of 38 patients

received at least one dose of acalisib [1].

The tables below summarize the key efficacy and safety outcomes.

Table 1: Efficacy Outcomes by Disease Type (Independent Review) [1]

Disease
Type

Number of
Patients

Overall
Response Rate
(ORR)

Complete
Response

(CR)

Partial
Response

(PR)

Lymph Node
Response

All Patients 38 42.1% (16/38) 0% 42.1% (16/38) -

CLL 22 53.3% 0% 53.3% 85.7% (12/14)

NHL/HL 16 28.6% 0% 28.6% 36.4% (4/11)

400 mg BID
Cohort

29 41.4% (12/29) 0% 41.4% (12/29) -

Table 2: Most Frequent Treatment-Emergent Adverse Events (TEAEs) Related to Acalisib [1]

Adverse Event (Any
Grade)

All Patients
(N=38)

All Patients -
Grade ≥3

400 mg BID
Cohort (N=29)

400 mg BID -
Grade ≥3

Diarrhea 23.7% (9) 10.5% (4) 20.7% (6) 10.3% (3)

Rash 21.1% (8) 10.5% (4) 27.6% (8) 13.8% (4)

Increased ALT 13.2% (5) 2.6% (1) 13.8% (4) 3.4% (1)

Increased AST 13.2% (5) 2.6% (1) 13.8% (4) 3.4% (1)

Decreased
Neutrophil Count

7.9% (3) 7.9% (3) 10.3% (3) 10.3% (3)
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Interpretation and Clinical Implications

Efficacy: Acalisib demonstrated clinical activity in a heavily pre-treated population, with higher
response rates observed in CLL compared to NHL/HL [1]. The median progression-free survival

(PFS) for the 400 mg cohort was 8.2 months, with a longer PFS in CLL patients (16.6 months) than in
NHL/HL patients (4.0 months) [1].

Safety: The safety profile was manageable, with gastrointestinal events (diarrhea), rash,
transaminase elevations, and infections being the most notable AEs [1]. No dose-limiting toxicities

were reported in the tested range, and the maximum tolerated dose was not identified [1].
Dosing: Doses from 50 mg to 400 mg twice daily were explored. The 400 mg twice daily dose was

used in the expansion cohort and formed the basis for the efficacy analysis [1].

Further Research and Development Context

It is noteworthy that the development pathway for PI3K inhibitors has evolved since this acalisib trial. Other

PI3K inhibitors, like idelalisib, have faced regulatory challenges due to significant toxicities observed in

post-marketing studies, leading to voluntary withdrawals for some indications [3]. This underscores the

importance of long-term safety monitoring for drugs in this class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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